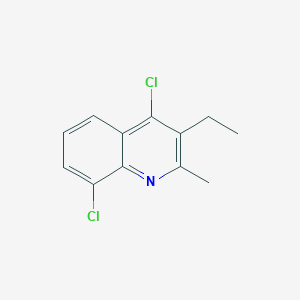

4,8-Dichloro-3-ethyl-2-methylquinoline

Beschreibung

4,8-Dichloro-3-ethyl-2-methylquinoline is a halogenated quinoline derivative characterized by a fused bicyclic aromatic structure substituted with chlorine atoms at positions 4 and 8, an ethyl group at position 3, and a methyl group at position 2. This compound belongs to a class of quinolines known for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and alkyl substituents likely influences its physicochemical properties, such as solubility, melting point, and reactivity, which are critical for its functional roles.

Eigenschaften

Molekularformel |

C12H11Cl2N |

|---|---|

Molekulargewicht |

240.12 g/mol |

IUPAC-Name |

4,8-dichloro-3-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

DWMPQXINJJRHOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of 4,8-Dichloro-3-ethyl-2-methylquinoline often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4,8-Dichloro-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Titanium dioxide catalysts and oxygen as green oxidants.

Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.

Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Quinolines.

Substitution: Various substituted quinolines.

Wissenschaftliche Forschungsanwendungen

4,8-Dichloro-3-ethyl-2-methylquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,8-Dichloro-3-ethyl-2-methylquinoline involves its interaction with molecular targets and pathways. Quinolines are known to act as enzyme inhibitors by binding to critical enzyme cofactors . The compound’s chlorine and ethyl groups may enhance its binding affinity and specificity for certain enzymes, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Similarity Scores of Analogous Compounds

| CAS No. | Compound Name | Substituents | Structural Similarity Score |

|---|---|---|---|

| 3913-17-5 | 2-Chloro-4,8-dimethylquinoline | Cl (C2), CH₃ (C4, C8) | 0.85 |

| 80947-25-7 | Not fully named (likely chloro-substituted) | Cl (positions unspecified) | 0.84 |

| 4225-85-8 | Not fully named (likely chloro-substituted) | Cl (positions unspecified) | 0.83 |

| 21172-88-3 | 2-Chloro-5,6,7,8-tetrahydroquinoline | Cl (C2), saturated C5-C8 ring | 0.82 |

| 56824-91-0 | Ethyl 4,8-dichloroquinoline-3-carboxylate | Cl (C4, C8), COOEt (C3) | N/A (functional group diff.) |

Key Observations :

- Substituent Position: The highest similarity (0.85) is observed with 2-Chloro-4,8-dimethylquinoline (CAS 3913-17-5), which shares chlorine and methyl groups but lacks the ethyl substituent at C3. This highlights the importance of alkyl chain length in modulating similarity scores .

- Ring Saturation: 2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3) introduces a partially saturated ring, reducing aromaticity and likely decreasing reactivity compared to fully aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.